4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A compound structurally related to 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine was synthesized and evaluated for its antiproliferative effect against human cancer cell lines using the MTT assay method. Some derivatives showed good activity on all tested cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012). Additionally, novel sulfonamide and amide derivatives incorporating a piperazine ring and showing potential antimicrobial activity were developed, highlighting their utility in developing new therapeutic agents (Bhatt et al., 2016).
Antimicrobial Activity
Activated nitriles in heterocyclic chemistry led to the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, with some showing antimicrobial activity. This indicates the compound's relevance in creating new antimicrobial agents (Ammar et al., 2004).
Synthesis of Derivatives for Drug Discovery
The compound's structural framework allows for the synthesis of various derivatives with significant biological activities. For instance, synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity was reported, demonstrating the versatility of the compound's core structure in medicinal chemistry (Szafrański & Sławiński, 2015).
Pharmacological Properties
The pharmacological properties of 4-piperazinopyrimidines were explored, revealing a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This broad spectrum of activity indicates the compound's potential for further pharmacological exploration (Mattioda et al., 1975).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They have been reported as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Mode of Action
It is known that pyrimidine derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
The synthesis of the compound involves the reaction of 2-chloro-1,2-diphenylethanone (desyl chloride) or 2-chloro-1-phenylethanone derivatives with key intermediates . This suggests that the compound may have certain chemical properties that could influence its pharmacokinetics.
Result of Action
The compound has been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . It effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might be developed as a novel anti-fibrotic drug .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-15-21-18(23-8-4-5-9-23)14-19(22-15)24-10-12-25(13-11-24)28(26,27)17-7-3-2-6-16(17)20/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSKPMTMKDJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.